4-(6-amino-1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N'-methylbenzenesulfonohydrazide

Catalog No.
S14365444
CAS No.
M.F
C13H15N5O5S
M. Wt
353.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(6-amino-1-methyl-2,4-dioxopyrimidine-5-carbonyl...

Product Name

4-(6-amino-1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N'-methylbenzenesulfonohydrazide

IUPAC Name

4-(6-amino-1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N'-methylbenzenesulfonohydrazide

Molecular Formula

C13H15N5O5S

Molecular Weight

353.36 g/mol

InChI

InChI=1S/C13H15N5O5S/c1-15-17-24(22,23)8-5-3-7(4-6-8)10(19)9-11(14)18(2)13(21)16-12(9)20/h3-6,15,17H,14H2,1-2H3,(H,16,20,21)

InChI Key

PKSKQPGNLNPMTL-UHFFFAOYSA-N

Canonical SMILES

CNNS(=O)(=O)C1=CC=C(C=C1)C(=O)C2=C(N(C(=O)NC2=O)C)N

4-(6-amino-1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N'-methylbenzenesulfonohydrazide is a complex organic compound characterized by its unique structural features. It comprises a pyrimidine ring with amino and carbonyl functional groups, linked to a benzenesulfonohydrazide moiety. The compound's molecular formula is C13H15N5O5SC_{13}H_{15}N_{5}O_{5}S, and it has a molecular weight of approximately 353.35 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents.

Typical for hydrazides and pyrimidines. Key reactions include:

  • Hydrazone Formation: The hydrazide functional group can react with aldehydes or ketones to form hydrazones.
  • Acylation Reactions: The amino group can undergo acylation, potentially enhancing the compound's biological activity.
  • Nucleophilic Substitution: The sulfonamide group can act as a leaving group, allowing for nucleophilic substitution reactions.

These reactions can be exploited in synthetic pathways to modify the compound for enhanced properties or to create derivatives.

Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, including antiviral and antibacterial properties. For instance, derivatives of pyrimidine compounds have shown efficacy against HIV-1 and other viral infections, suggesting that 4-(6-amino-1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N'-methylbenzenesulfonohydrazide may possess similar therapeutic potential. The presence of the amino group at position 6 of the pyrimidine ring is often crucial for biological activity, as it can influence binding interactions with biological targets.

The synthesis of 4-(6-amino-1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N'-methylbenzenesulfonohydrazide typically involves multi-step organic reactions:

  • Preparation of Pyrimidine Derivative: Starting from commercially available 6-amino-1-methyluracil or similar precursors, the pyrimidine core is synthesized through cyclization reactions.
  • Formation of Hydrazide: The introduction of the benzenesulfonyl hydrazide moiety can be achieved by reacting an appropriate sulfonyl chloride with the corresponding hydrazine derivative.
  • Final Coupling: The final product is obtained through coupling reactions that link the pyrimidine derivative with the hydrazide.

These methods may vary depending on specific reagents and conditions used.

The potential applications of 4-(6-amino-1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N'-methylbenzenesulfonohydrazide include:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting viral infections or cancer.
  • Biochemical Probes: For studying enzyme interactions or cellular processes due to its ability to inhibit specific biological pathways.
  • Agricultural Chemistry: Potential use as an agrochemical agent due to its structural similarities with known pesticides.

Interaction studies are essential to understand how 4-(6-amino-1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N'-methylbenzenesulfonohydrazide interacts with biological macromolecules:

  • Enzyme Inhibition Assays: These studies can reveal whether the compound inhibits specific enzymes related to disease pathways.
  • Binding Affinity Tests: Characterizing how well the compound binds to target proteins can provide insights into its mechanism of action.

Such studies are crucial for evaluating the compound's therapeutic potential and safety profile.

Several compounds share structural features with 4-(6-amino-1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N'-methylbenzenesulfonohydrazide. Here are some notable examples:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
6-Amino-5-(4-sulfonamidobenzoyl)-N-(methylamino)-1-methyluracilPyrimidine core with sulfonamideAntiviral propertiesContains benzoyl group
6-Amino-1-methylpyrimidine derivativesSimilar pyrimidine structureVaries widely; some exhibit antibacterial activitySimpler structure
N-(substituted)-5-fluoro-pyrimidinesFluorinated variantsAntiviral and anticancer activitiesFluorination enhances lipophilicity

These comparisons highlight the uniqueness of 4-(6-amino-1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N'-methylbenzenesulfonohydrazide in terms of its specific functional groups and potential applications in medicinal chemistry.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

353.07938977 g/mol

Monoisotopic Mass

353.07938977 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-10

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